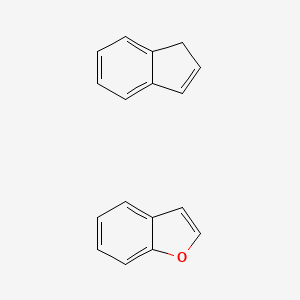
1-benzofuran;1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzofuran;1H-indene is a compound that combines the structural features of benzofuran and indene. Benzofuran is a heterocyclic compound consisting of a benzene ring fused to a furan ring, while indene is a bicyclic compound with a benzene ring fused to a cyclopentene ring. The combination of these two structures results in a unique compound with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzofuran;1H-indene can be achieved through various methods. One common approach involves the condensation of ninhydrin with phenylcarbamates in the presence of concentrated sulfuric acid at 20°C. This reaction yields substituted 1H-indene-1,3(2H)-diones, which can be further transformed into indeno1,2-bbenzofuran-10-one derivatives by heating with phenols in glacial acetic acid at 60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzofuran;1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzofurans, indenes, and their respective quinones and dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
1-Benzofuran; 1H-indene derivatives have shown promise in anticancer research. For instance, studies indicate that certain derivatives exhibit significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, making these compounds valuable candidates for further development as anticancer agents .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of 1-benzofuran; 1H-indene derivatives. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. They are believed to enhance neuronal survival and reduce oxidative stress, which is crucial in the pathophysiology of neurodegeneration .
Organic Synthesis
Synthesis of Novel Derivatives
The compound serves as a versatile building block in organic synthesis. Recent methodologies have focused on synthesizing novel benzofuran derivatives through various catalytic processes, including DMAP-mediated reactions. These synthetic routes allow for the efficient construction of complex molecular architectures that can be further functionalized for specific applications .
Case Study: Tandem Cyclization Reactions
A notable case study involves the use of 1-benzofuran; 1H-indene in tandem cyclization reactions to produce spiro-dihydrobenzofuran derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in creating diverse chemical entities with potential biological activity .
Material Science
Adhesive Applications
In material science, 1-benzofuran; 1H-indene has been explored for its role in adhesive formulations. Its unique chemical properties enable it to act as a key component in water-dispersible adhesive compositions. These adhesives are particularly useful in applications where strong bonding is required without compromising environmental safety .
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods for Derivatives
Wirkmechanismus
The mechanism of action of 1-benzofuran;1H-indene involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, leading to therapeutic effects. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in biological effects .
Vergleich Mit ähnlichen Verbindungen
1-benzofuran;1H-indene can be compared with other similar compounds, such as:
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of the oxygen atom.
Benzothiophene: An analog with a sulfur atom instead of the oxygen atom.
These compounds share some structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
35343-70-5 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-benzofuran;1H-indene |
InChI |
InChI=1S/C9H8.C8H6O/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-8-7(3-1)5-6-9-8/h1-6H,7H2;1-6H |
InChI-Schlüssel |
KPAPHODVWOVUJL-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2 |
Kanonische SMILES |
C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















